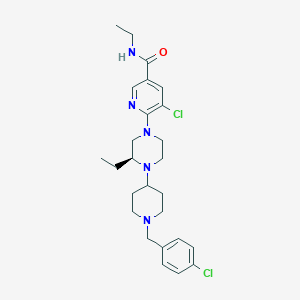
Ethylene-N-palmitamide-N'-stearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene-N-palmitamide-N’-stearamide is an organic compound with the molecular formula C36H72N2O2. It is a type of fatty acid amide, specifically an ethylene bisamide, which is characterized by the presence of two long-chain fatty acid groups attached to an ethylene diamine backbone. This compound is known for its waxy, white solid appearance and is used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylene-N-palmitamide-N’-stearamide can be synthesized through the reaction of ethylenediamine with palmitic acid and stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bonds. The general reaction scheme is as follows:
- Ethylenediamine + Palmitic Acid → N-palmitamide-ethylenediamine
- N-palmitamide-ethylenediamine + Stearic Acid → Ethylene-N-palmitamide-N’-stearamide
The reaction conditions usually involve temperatures ranging from 150°C to 200°C and may require a vacuum to remove water formed during the reaction.
Industrial Production Methods: In industrial settings, the production of ethylene-N-palmitamide-N’-stearamide is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through crystallization or other separation techniques to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: Ethylene-N-palmitamide-N’-stearamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction reactions can convert the amide groups to amines.
- Substitution : The amide groups can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
- Oxidation : Palmitic acid and stearic acid.
- Reduction : Ethylenediamine and corresponding fatty alcohols.
- Substitution : Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethylene-N-palmitamide-N’-stearamide has a wide range of applications in scientific research, including:
- Chemistry : Used as a dispersing agent and lubricant in polymer chemistry to enhance the processability of polymers.
- Biology : Studied for its potential role in biological systems as a bioactive lipid.
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
- Industry : Utilized as a release agent and antistatic agent in the production of thermoplastics and wiring.
Mecanismo De Acción
The mechanism of action of ethylene-N-palmitamide-N’-stearamide involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and affecting the function of membrane-bound proteins. It may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethylene-N-palmitamide-N’-stearamide can be compared with other similar compounds, such as:
- Ethylene bis(stearamide) : Similar structure but with two stearic acid groups instead of one palmitic and one stearic acid group.
- Stearamidopropyl dimethylamine : A fatty acid amide with different functional groups and applications.
- N,N’-ethylene bisoleamide : Another ethylene bisamide with oleic acid groups.
The uniqueness of ethylene-N-palmitamide-N’-stearamide lies in its specific combination of palmitic and stearic acid groups, which confer distinct physical and chemical properties compared to other fatty acid amides.
Propiedades
Número CAS |
5136-44-7 |
|---|---|
Fórmula molecular |
C36H72N2O2 |
Peso molecular |
565.0 g/mol |
Nombre IUPAC |
N-[2-(hexadecanoylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C36H72N2O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)38-34-33-37-35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,39)(H,38,40) |
Clave InChI |
NGQRCILAEXOBRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)




![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)


